1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride
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Overview
Description
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a triazole ring and a piperazine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Similar 1h-1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones, a type of plant hormone . They have also been associated with anticancer activity .
Mode of Action
It’s worth noting that 1h-1,2,4-triazole derivatives have been shown to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of strigolactones , which play a role in various plant processes, including shoot branching and seed germination .
Result of Action
Similar 1h-1,2,4-triazole derivatives have demonstrated cytotoxic activity against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or acyl groups .
Scientific Research Applications
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- 4-(1H-1,2,4-triazol-1-yl)styryl derivatives
Uniqueness
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride is unique due to its specific combination of a triazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;/h7-9H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXQZMIVOASQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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